molecular formula C7H5BrFNO2 B1374782 5-Bromo-2-fluoro-3-nitrotoluene CAS No. 1375068-74-8

5-Bromo-2-fluoro-3-nitrotoluene

Cat. No. B1374782
CAS RN: 1375068-74-8
M. Wt: 234.02 g/mol
InChI Key: DYNFTQDGEFBCPS-UHFFFAOYSA-N
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Description

5-Bromo-2-fluoro-3-nitrotoluene is a chemical building block that is used as a research and speciality chemical . It has been shown to be useful in the synthesis of complex compounds, including pharmaceuticals and dyes .


Synthesis Analysis

A synthesis process of 5-fluoro-2-nitrobenzotrifluoride was achieved in a continuous-flow millireactor system through the nitration of 3-fluorobenzotrifluoride using the mixed acid as a nitrating agent . The process safety was evaluated based on the temperature rise with the use of Reaction Calorimeter and Differential Scanning Calorimetry .


Molecular Structure Analysis

The molecular structure of this compound is similar to that of 2-Bromo-5-nitrotoluene, with an average mass of 216.032 Da and a monoisotopic mass of 214.958176 Da .


Chemical Reactions Analysis

The nitration of 3-fluorobenzotrifluoride using the mixed acid as a nitrating agent is a key step in the synthesis of 5-fluoro-2-nitrobenzotrifluoride . This reaction is fast and highly exothermic, with the reaction enthalpy ranging from -73 to -253 kJ/mol .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound are similar to those of 5-Fluoro-2-nitrotoluene, with a refractive index of 1.527 and a density of 1.272 g/mL at 25 °C .

Scientific Research Applications

Vibrational Spectroscopy and Quantum Chemical Calculations

5-Bromo-2-fluoro-3-nitrotoluene has been studied using vibrational spectroscopy and quantum chemical calculations. Krishnakumar et al. (2013) investigated the vibrational spectra of related compounds, 2-fluoro 5-nitrotoluene and 2-bromo 5-nitrotoluene, using FTIR and FT-Raman spectroscopy. These studies, aided by density functional theory, provide insights into the molecular structure and chemical properties of such compounds (Krishnakumar, Sangeetha, Mathammal, & Barathi, 2013).

Synthesis and Characterization

Research on the synthesis of compounds related to this compound has been conducted. Li Jiang-he (2010) described the synthesis of 2-Bromo-6-fluorotoluene, a related compound, highlighting the significance of these compounds as intermediates in various chemical processes (Li Jiang-he, 2010).

Regioselective Nitration Using Solid Acid Catalysts

A study by Maurya et al. (2003) on the nitration of fluorotoluenes using solid acid catalysts has relevance to the synthesis of this compound. This research demonstrated an environmentally friendly, regioselective nitration process, with specific applications in the synthesis of nitrotoluenes (Maurya, Gurjar, Malshe, Patil, Dongare, & Kemnitz, 2003).

Mechanism of Action

Target of Action

It is known that such compounds are often used in organic synthesis, particularly in suzuki–miyaura coupling reactions . This reaction is a type of palladium-catalyzed cross-coupling process, which forms carbon-carbon bonds between two organic groups .

Mode of Action

In the context of Suzuki–Miyaura coupling, 5-Bromo-2-fluoro-3-nitrotoluene may interact with its targets through a series of steps. First, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form a new palladium-carbon bond . Then, transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Biochemical Pathways

The biochemical pathways affected by this compound are likely related to its role in Suzuki–Miyaura coupling reactions . These reactions are widely applied in the synthesis of complex organic compounds, including pharmaceuticals, agrochemicals, and materials for electronics . The downstream effects of these reactions can be diverse, depending on the specific compounds being synthesized.

Result of Action

The molecular and cellular effects of this compound’s action would largely depend on the specific context of its use. In the context of Suzuki–Miyaura coupling reactions, the result of its action would be the formation of a new carbon-carbon bond, enabling the synthesis of complex organic compounds .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the conditions under which Suzuki–Miyaura coupling reactions are performed can impact the yield and selectivity of the reaction . Factors such as temperature, solvent, and the presence of other reagents can all play a role.

Safety and Hazards

5-Bromo-2-fluoro-3-nitrotoluene should be handled with care to avoid contact with skin and eyes . It is recommended to avoid formation of dust and aerosols, and to use personal protective equipment .

Future Directions

The continuous-flow synthesis strategy used in the production of 5-fluoro-2-nitrobenzotrifluoride would be beneficial for the commercial manufacturing of fine chemicals and pharmaceutical intermediates with the involvement of nitration . This strategy could potentially be applied to the synthesis of 5-Bromo-2-fluoro-3-nitrotoluene in the future .

properties

IUPAC Name

5-bromo-2-fluoro-1-methyl-3-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrFNO2/c1-4-2-5(8)3-6(7(4)9)10(11)12/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYNFTQDGEFBCPS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1F)[N+](=O)[O-])Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrFNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40742972
Record name 5-Bromo-2-fluoro-1-methyl-3-nitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40742972
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1375068-74-8
Record name 5-Bromo-2-fluoro-1-methyl-3-nitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40742972
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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